molecular formula C6H9NO B3271546 4-Ethynylmorpholine CAS No. 55082-00-3

4-Ethynylmorpholine

Cat. No.: B3271546
CAS No.: 55082-00-3
M. Wt: 111.14 g/mol
InChI Key: AEUHWQJIDCNHQM-UHFFFAOYSA-N
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Description

4-Ethynylmorpholine is a colorless, odorless, and water-soluble compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol. It has been increasingly studied in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Ethynylmorpholine typically involves the reaction of morpholine with acetylene under specific conditions. One common method includes the use of a palladium catalyst to facilitate the coupling reaction between morpholine and acetylene. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain pure this compound .

Chemical Reactions Analysis

4-Ethynylmorpholine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced morpholine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the ethynyl group is replaced by other nucleophiles like halides or amines.

    Addition: The compound can participate in addition reactions with halogens or hydrogen halides to form haloalkanes.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include various substituted morpholine derivatives and haloalkanes .

Scientific Research Applications

4-Ethynylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism by which 4-Ethynylmorpholine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

4-Ethynylmorpholine can be compared with other similar compounds such as:

    4-Ethylmorpholine: This compound has an ethyl group instead of an ethynyl group, which affects its reactivity and applications.

    4-Methylmorpholine: Similar to 4-Ethylmorpholine, but with a methyl group, leading to different chemical properties and uses.

    4-Phenylmorpholine: Contains a phenyl group, making it more hydrophobic and altering its interaction with biological targets.

The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and enables its use in a variety of chemical reactions and applications .

Properties

IUPAC Name

4-ethynylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-7-3-5-8-6-4-7/h1H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUHWQJIDCNHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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